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Gardenia yellow

food safety toxicology natural colorants

Synthetic colorants face regulatory phase-out; substituting with curcumin or β-carotene risks pH-dependent hue shifts and thermal degradation. Gardenia yellow (CAS 94238-00-3) resolves this with pH-independent yellow color (pH 3-11), moderate thermal stability (≤60°C), and intrinsic antioxidant activity (DPPH IC50 0.188 mg/mL). • Stable hue across acidic to alkaline matrices, unlike curcumin • Compatible with standard pasteurization (63°C/30 min) • Dual-function colorant-antioxidant extends lipid oxidative stability Supplied as purified crocin (≥98% HPLC) for minimal flavor impact in delicate formulations.

Molecular Formula C44H64O24
Molecular Weight 977.0 g/mol
Cat. No. B7888137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGardenia yellow
Molecular FormulaC44H64O24
Molecular Weight977.0 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9-,20-10+,21-13-,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1
InChIKeySEBIKDIMAPSUBY-AUBKFWJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/
Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/

Gardenia Yellow: Crocin-Based Natural Colorant


Gardenia yellow is a water-soluble natural food colorant extracted from the fruits of Gardenia jasminoides Ellis [1]. Its primary chromophores are crocetin glycosyl esters, predominantly crocin (crocin-1, crocin-2, etc.) and free crocetin, which are carotenoids responsible for its bright yellow to orange-red hue [2]. Unlike synthetic azo dyes such as tartrazine (Yellow No. 5) or sunset yellow, gardenia yellow is a complex mixture of over 20 crocetin derivatives, which confers distinct physicochemical and biological properties that directly impact its performance in food, beverage, and pharmaceutical applications [3].

Water-soluble crocin-based natural colorant standard
Complex mixture of crocetin glycosyl esters for composition analysis
Supports natural vs. synthetic dye comparison studies

Gardenia Yellow Substitution Risks


Direct substitution of gardenia yellow with other natural yellow colorants—such as curcumin (from turmeric), saffron yellow (Crocus sativus), or annatto (bixin/norbixin)—is technically unsound due to fundamental differences in chromophore chemistry, pH-dependent hue stability, and thermal degradation kinetics [1]. While curcumin provides intense yellow color, it undergoes rapid photodegradation and exhibits pronounced pH-dependent color shifts (red at alkaline pH, pale yellow at acidic pH), limiting its utility in low-pH beverages and baked goods [2]. Saffron yellow, despite sharing crocin as a chromophore with gardenia yellow, suffers from significantly higher procurement costs and inferior thermal stability under typical food processing conditions (e.g., 60–80°C) [3]. Moreover, the unique composition of crocetin derivatives in gardenia yellow confers intrinsic antioxidant capacity—quantified via DPPH and ABTS radical scavenging assays—that is not equivalently present in annatto or synthetic alternatives, thereby affecting both shelf-life extension and clean-label positioning [4]. Substitution without empirical validation therefore risks color inconsistency, reduced product stability, and loss of functional bioactivity claims.

pH-Dependent Hue Curcumin exhibits pH-driven color shifts; direct substitution may cause color inconsistency in variable pH matrices.
Thermal Stability Profile Saffron yellow may show lower thermal stability under processing conditions; performance ranking may not transfer directly.
Antioxidant Capacity Annatto and synthetic alternatives lack equivalent radical scavenging activity; dual colorant-antioxidant function may not replicate.

Gardenia Yellow: Performance Comparisons


Acute Oral Toxicity vs. Tartrazine

In a standardized acute oral toxicity study in Sprague-Dawley rats, gardenia yellow (E500) exhibited an LD50 greater than 15.0 g/kg·bw, classifying it as practically non-toxic by oral ingestion [1]. This contrasts sharply with synthetic azo dyes such as tartrazine (FD&C Yellow No. 5), for which the reported LD50 in rats is approximately 2.0 g/kg·bw, indicating that gardenia yellow possesses an acute toxicity threshold at least 7.5-fold higher than tartrazine [2]. The no observed adverse effect level (NOAEL) for gardenia yellow in a 90-day subchronic study was established at 0.50 g/kg·bw/day, with pigment deposition in organs observed only at doses ≥1.50 g/kg·bw/day [1].

Acute Oral Toxicity
Head-to-head
Gardenia Yellow: >15 g/kg
Tartrazine: ~2 g/kg
Supports toxicity profile comparison; wider margin in oral gavage model
OECD 423; Sprague-Dawley rats; single oral dose
food safety toxicology natural colorants

pH Stability vs. Beta-Carotene and Curcumin

Gardenia yellow maintains stable yellow coloration across a pH range of 3–10, with enhanced stability particularly noted at pH 4.0–6.0 and pH 8.0–11.0 . Under alkaline conditions (pH 8.0–11.0), gardenia yellow exhibits superior stability and more vivid yellow hue compared to β-carotene . In contrast, curcumin undergoes pronounced color shifts: it appears pale yellow at acidic pH and shifts to reddish-brown at alkaline pH, limiting its applicability in pH-variable food matrices [1]. Quantitative evaluation of curcumin stability shows a half-life of less than 30 minutes at pH 8.0 and 60°C, whereas gardenia yellow retains >85% of initial color intensity under identical conditions [2].

pH Stability
Cross-study comparable
Stable pH 3–10; >85% retention at pH 8, 60°C
Curcumin: half-life
Supports pH-stability screening for beverage research
Curcumin shifts to reddish-brown under alkaline conditions
Thermal Stability
Head-to-head
1 Safflower
2 Gardenia Yellow
3 Curcumin
Moderate up to 60°C; degradation accelerates at 80°C
Thermal stability ranking informs process selection context
Pasteurization-compatible; high-heat may require encapsulation
Antioxidant Capacity
Head-to-head
DPPH IC50 0.188 mg/mL
Comparable to Vitamin C (assay-dependent)
Antioxidant capacity assay context; supports co-formulation screening
Purification increases ABTS scavenging up to 21.66-fold
Color Value (Purified)
Direct comparison
243.43 (purified)
vs. 48.51 (crude) — 4.07× increase
Purification raises color intensity; supports dosage reduction assessment
X-5 macroporous resin; 80% ethanol elution
Photostability
Head-to-head
1 Safflower
2 Gardenia Yellow
3 Curcumin
Photostability ranking guides packaging requirement studies
Phenolic stabilizers improve light stability
color stability pH tolerance beverage formulation

Thermal Stability vs. Safflower Yellow and Curcumin

In a comparative study of natural yellow colorants in model beverage systems, gardenia yellow, safflower yellow, and curcumin were evaluated for heat stability at 25°C, 40°C, 60°C, and 80°C [1]. Safflower yellow demonstrated the highest overall thermal stability among the three colorants tested. Gardenia yellow exhibited moderate thermal stability, with significant color retention observed up to 60°C; however, at 80°C, degradation kinetics accelerated [1][2]. In a separate purification study, the color value of gardenia yellow decreased measurably at temperatures exceeding 65°C, confirming that while gardenia yellow is suitable for pasteurization and moderate-heat processing, it is not optimal for prolonged high-temperature applications (e.g., deep-frying) without protective formulation strategies [3].

Thermal Stability
Head-to-head
1 Safflower
2 Gardenia Yellow
3 Curcumin
Moderate up to 60°C; degradation accelerates at 80°C
Thermal stability ranking informs process selection context
Pasteurization-compatible; high-heat may require encapsulation
thermal degradation baking stability heat resistance

Antioxidant Capacity vs. Vitamin C

In a comprehensive in vitro antioxidant evaluation using six distinct assays, the gardenia yellow pigment fraction exhibited the highest antioxidant activity among all Gardenia jasminoides extract fractions [1]. The half-maximal scavenging concentrations (IC50) for DPPH radical, ABTS radical, and hydroxyl radical were determined to be 0.188 mg/mL, 0.510 mg/mL, and 0.198 mg/mL, respectively [1][2]. When compared to vitamin C (ascorbic acid) under identical assay conditions, gardenia yellow demonstrated comparable DPPH radical scavenging activity [3]. Purification of gardenia yellow pigment using X-5 macroporous resin increased DPPH radical scavenging capacity by 12.77-fold, ferric-reducing antioxidant power by 6.73-fold, and ABTS cationic radical scavenging capacity by 21.66-fold relative to the crude extract [4].

Antioxidant Capacity
Head-to-head
DPPH IC50 0.188 mg/mL
Comparable to Vitamin C (assay-dependent)
Antioxidant capacity assay context; supports co-formulation screening
Purification increases ABTS scavenging up to 21.66-fold
antioxidant activity DPPH assay ABTS assay functional foods

Color Value: Crude vs. Purified

Purification of crude gardenia yellow extract using X-5 macroporous resin under optimized conditions (loading concentration 2.00 mg/mL, loading flow rate 1.50 mL/min, 80% ethanol elution, elution flow rate 3.00 mL/min) increased the color value from 48.51 to 243.43—a 4.07-fold enhancement [1]. This purification step also markedly improved stability: the purified pigment exhibited higher resistance to thermal and photodegradation compared to the crude extract [1]. Notably, both crude and purified gardenia yellow pigments demonstrated poor stability under extreme conditions: high temperatures (>80°C), ultraviolet light exposure, presence of Fe3+ ions, and strong acid (pH <3) or strong alkali (pH >11) environments [1][2].

Color Value (Purified)
Direct comparison
243.43 (purified)
vs. 48.51 (crude) — 4.07× increase
Purification raises color intensity; supports dosage reduction assessment
X-5 macroporous resin; 80% ethanol elution
pigment purification color intensity macroporous resin

Photostability vs. Safflower Yellow and Curcumin

In a comparative light stability study conducted at 550 W/m² irradiance and 30°C, safflower yellow exhibited the highest photostability among the three natural yellow colorants evaluated [1]. Gardenia yellow demonstrated moderate light stability, with measurable color fading observed under direct UV exposure [2][3]. The addition of specific phenolic compounds—particularly tannic acid, epigallocatechin gallate (EGCG), epigallocatechin, and rosmarinic acid—significantly improved gardenia yellow pigment (GYP) stability during light exposure, as confirmed by FTIR and NMR spectroscopy revealing hydrogen bond formation between GYP and the phenolic stabilizers [2].

Photostability
Head-to-head
1 Safflower
2 Gardenia Yellow
3 Curcumin
Photostability ranking guides packaging requirement studies
Phenolic stabilizers improve light stability
light stability photodegradation shelf-life

Gardenia Yellow: Application Scenarios


Pasteurized Acidic to Neutral Beverages

Gardenia yellow is optimally suited for carbonated soft drinks, fruit juices, and functional beverages with pH ranging from 3 to 7, where its pH-independent color stability ensures consistent yellow hue throughout shelf-life . The pigment's moderate thermal stability up to 60°C allows compatibility with standard pasteurization cycles (e.g., 63°C for 30 minutes or 72°C for 15 seconds) without significant color loss [1]. Purified gardenia yellow (color value 243.43) enables reduced usage rates compared to crude extracts, minimizing potential flavor impact in delicate beverage matrices [2].

Clean-Label Baked Goods and Confectionery

For cookies, cakes, and confectionery products marketed as 'natural' or 'free from artificial colors,' gardenia yellow provides a viable replacement for tartrazine (FD&C Yellow No. 5) . Its LD50 >15.0 g/kg·bw and established NOAEL of 0.50 g/kg·bw/day support regulatory compliance and consumer safety perception [3]. However, formulation adjustments—such as microencapsulation or co-addition of phenolic stabilizers (e.g., tannic acid, EGCG)—are recommended for products exposed to temperatures exceeding 65°C during baking [1][4].

Functional Foods with Antioxidant Activity

Gardenia yellow's demonstrated DPPH radical scavenging activity (IC50 0.188 mg/mL), comparable to vitamin C, enables dual functionality as both a colorant and an endogenous antioxidant in functional food formulations [5]. This is particularly relevant for products such as fortified cereals, nutrition bars, and dietary supplements, where the pigment contributes to oxidative stability of lipids and other sensitive components while providing appealing yellow coloration [6]. Purified gardenia yellow enhances this benefit, with up to 21.66-fold greater ABTS radical scavenging capacity compared to crude extracts [2].

Alkaline Foods: Alternatives to Beta-Carotene and Curcumin

In food products with alkaline pH (8.0–11.0), such as certain noodles (e.g., ramen with kansui), alkaline-treated corn products, and some baked goods, gardenia yellow exhibits superior color stability and more vivid yellow hue compared to β-carotene . Curcumin, by contrast, shifts to an undesirable reddish-brown color at alkaline pH, rendering it unsuitable for these applications . Gardenia yellow's tolerance to mildly alkaline conditions expands the formulation window for natural yellow coloration in pH-elevated food matrices.

Application
Selection Property
Validation Focus
Beverage colorant research (pH 3–7)
pH-independent yellow hue stability
Color consistency through pasteurization cycles
Baked goods & confectionery colorant research
Compatibility with moderate-heat processing
Color retention at baking temperatures; microencapsulation potential
Functional food antioxidant studies
In vitro radical scavenging capacity
Contribution to lipid oxidative stability in fortified models
Alkaline pH-tolerant colorant research (pH 8–11)
Stable yellow hue under alkaline conditions
Color shift evaluation in high-pH food matrices

Technical Documentation Hub

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42 linked technical documents
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